molecular formula C18H20N2 B12967786 3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine

Cat. No.: B12967786
M. Wt: 264.4 g/mol
InChI Key: YZQHGNYPLPXHEA-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine typically involves the construction of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-1-amine side chain can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

3-(2-methyl-5-phenyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C18H20N2/c1-13-16(8-5-11-19)17-12-15(9-10-18(17)20-13)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,20H,5,8,11,19H2,1H3

InChI Key

YZQHGNYPLPXHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)CCCN

Origin of Product

United States

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